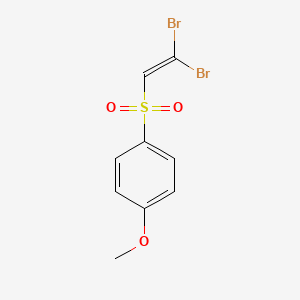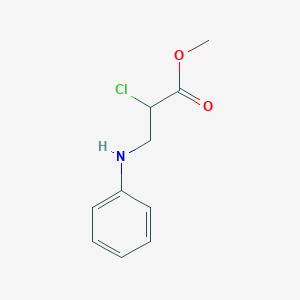![molecular formula C18H36O8 B14358472 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal CAS No. 90460-84-7](/img/structure/B14358472.png)
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal is a complex organic compound with the molecular formula C18H36O8. This compound is characterized by the presence of multiple functional groups, including hydroperoxy, hydroxy, and methoxy groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal typically involves the oxidation of precursor molecules containing hydroperoxy and methoxy groups. One common method involves the use of methyl linoleate hydroperoxides, which undergo further oxidation to form the desired compound . The reaction conditions often include controlled temperatures and the presence of specific catalysts to ensure the selective formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and catalyst concentration, to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroperoxy and hydroxy groups makes it susceptible to oxidation and reduction processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, nitric oxide, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate specific transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, such as alcohols, aldehydes, and ketones. These products are formed through the cleavage and rearrangement of the hydroperoxy and methoxy groups .
Wissenschaftliche Forschungsanwendungen
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in the synthesis of complex organic molecules and as a model compound for studying oxidation and reduction reactions . In biology, it is studied for its potential role in cellular oxidative stress and its effects on various biochemical pathways . In medicine, it is investigated for its potential therapeutic applications, including its ability to modulate oxidative stress and inflammation .
Wirkmechanismus
The mechanism of action of 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal involves its interaction with molecular targets and pathways involved in oxidative stress and inflammation. The hydroperoxy and hydroxy groups in the compound can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce oxidative damage . Additionally, the compound may interact with specific enzymes and receptors involved in the regulation of oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal include other hydroperoxy and methoxy-substituted organic molecules, such as 8-hydroperoxy-p-cymene and various hydroperoxy-substituted fatty acids .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and its specific molecular structure. This combination allows it to undergo a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
90460-84-7 |
|---|---|
Molekularformel |
C18H36O8 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
8-(8-hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy-8-methoxyoctanal |
InChI |
InChI=1S/C18H36O8/c1-22-17(24-21)13-9-6-5-8-12-16(20)25-26-18(23-2)14-10-4-3-7-11-15-19/h15-18,20-21H,3-14H2,1-2H3 |
InChI-Schlüssel |
OIWBIRJISOJCBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCCCCC(O)OOC(CCCCCCC=O)OC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



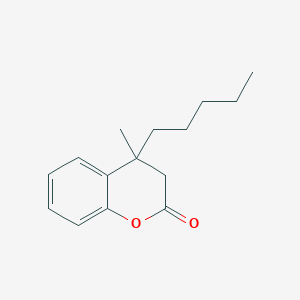
mercury](/img/structure/B14358400.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
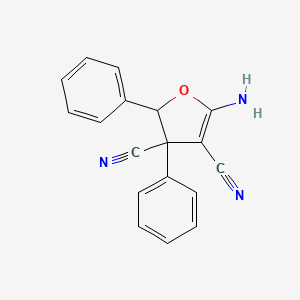
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
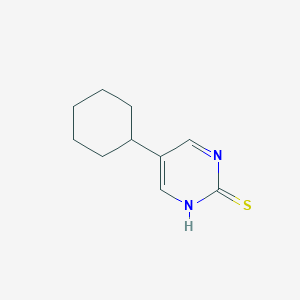
![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
